2-(naphthalen-1-yl)-N-(4-(thiazol-2-yloxy)benzyl)acetamide
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Overview
Description
2-(naphthalen-1-yl)-N-(4-(thiazol-2-yloxy)benzyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a naphthalene ring, a thiazole ring, and an acetamide group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(naphthalen-1-yl)-N-(4-(thiazol-2-yloxy)benzyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the following steps:
Preparation of 4-(thiazol-2-yloxy)benzylamine: This intermediate can be synthesized by reacting 4-hydroxybenzylamine with 2-bromothiazole under basic conditions.
Formation of 2-(naphthalen-1-yl)acetyl chloride: This can be achieved by reacting 2-(naphthalen-1-yl)acetic acid with thionyl chloride.
Final Coupling Reaction: The final step involves coupling 4-(thiazol-2-yloxy)benzylamine with 2-(naphthalen-1-yl)acetyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(naphthalen-1-yl)-N-(4-(thiazol-2-yloxy)benzyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.
Reduction: The acetamide group can be reduced to form corresponding amines.
Substitution: The thiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions can be facilitated by reagents such as halogens (Cl2, Br2) and acids (H2SO4).
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated thiazole derivatives.
Scientific Research Applications
2-(naphthalen-1-yl)-N-(4-(thiazol-2-yloxy)benzyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-(naphthalen-1-yl)-N-(4-(thiazol-2-yloxy)benzyl)acetamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may act by inducing apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(naphthalen-1-yl)-N-(4-(thiazol-2-yloxy)benzyl)acetamide: Unique due to its combination of naphthalene, thiazole, and acetamide groups.
Naphthalene derivatives: Compounds with similar naphthalene structures but different functional groups.
Thiazole derivatives: Compounds with thiazole rings but different substituents.
Uniqueness
This compound stands out due to its unique combination of structural features, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications.
Properties
IUPAC Name |
2-naphthalen-1-yl-N-[[4-(1,3-thiazol-2-yloxy)phenyl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2S/c25-21(14-18-6-3-5-17-4-1-2-7-20(17)18)24-15-16-8-10-19(11-9-16)26-22-23-12-13-27-22/h1-13H,14-15H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCHIQXJDAJJFCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NCC3=CC=C(C=C3)OC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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